![molecular formula C19H19N7O4S2 B14004058 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide CAS No. 21268-02-0](/img/structure/B14004058.png)
4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution of chlorine atoms in cyanuric chloride with amino groups. This process can be optimized to achieve high yields and purity using semi-preparative RP-C18 liquid chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases, which are involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells and bacteria, leading to their death. The molecular targets include carbonic anhydrase IX, which is often overexpressed in tumor cells .
Comparación Con Compuestos Similares
Similar compounds include other benzenesulfonamides and their derivatives, such as:
- 4-Amino-N-(4-sulfamoylbenzyl)benzenesulfonamide
- 4-[(4-oxo-4,5-Dihydrothiazol-2-yl)amino]benzenesulfonamide These compounds share similar structural features but may differ in their specific biological activities and enzyme selectivity. The uniqueness of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
21268-02-0 |
|---|---|
Fórmula molecular |
C19H19N7O4S2 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
4-[[[9-[(4-sulfamoylphenyl)methyl]purin-6-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N7O4S2/c20-31(27,28)15-5-1-13(2-6-15)9-22-18-17-19(24-11-23-18)26(12-25-17)10-14-3-7-16(8-4-14)32(21,29)30/h1-8,11-12H,9-10H2,(H2,20,27,28)(H2,21,29,30)(H,22,23,24) |
Clave InChI |
NWRGFUOYPBTKEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
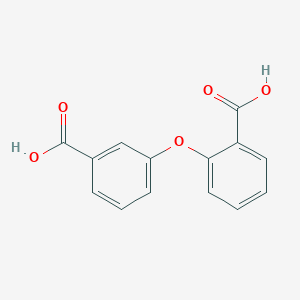
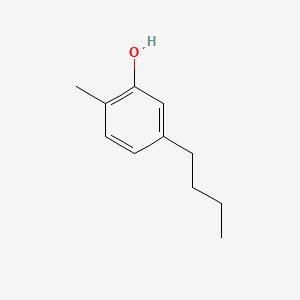
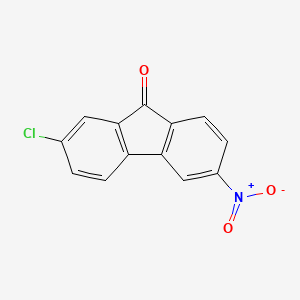
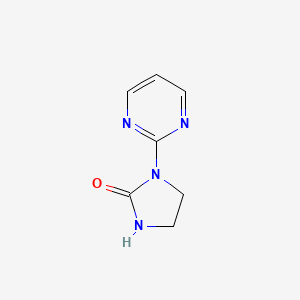
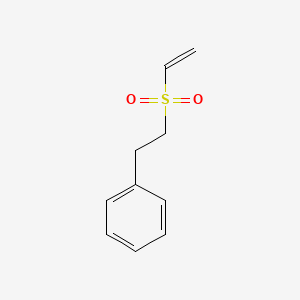
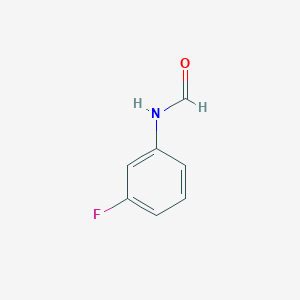
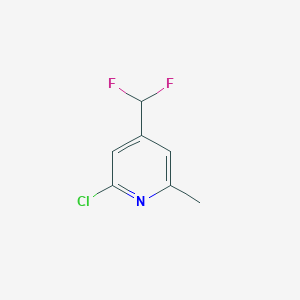
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
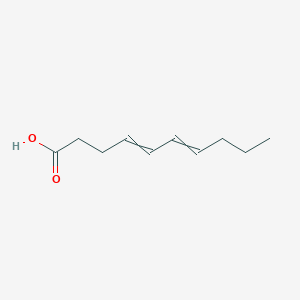
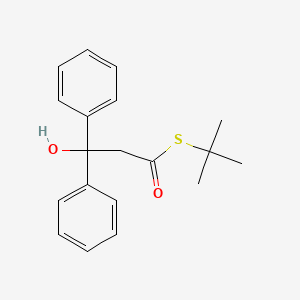
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
